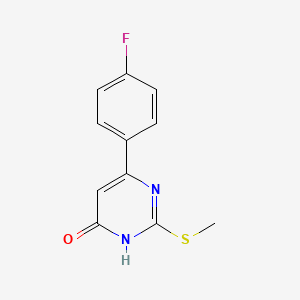
6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol
Overview
Description
6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol (FMP) is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. FMP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. FMP has also been found to have potential applications in the fields of drug delivery, gene therapy, and biotechnology.
Scientific Research Applications
6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol has been studied extensively in recent years due to its potential applications in a variety of fields. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been found to have potential applications in the fields of drug delivery, gene therapy, and biotechnology.
Mechanism of Action
The exact mechanism of action of 6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol is not yet fully understood, but it is believed to involve the modulation of various cellular processes. This compound has been found to interact with several proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. This compound has also been found to interact with various transcription factors, which regulate gene expression. In addition, this compound has been found to interact with several cell-surface receptors, which are involved in the regulation of cell-signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, this compound has been found to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol has several advantages for use in laboratory experiments. This compound is easily synthesized and can be stored for long periods of time without significant degradation. In addition, this compound is relatively non-toxic, making it suitable for use in a wide range of experimental settings. However, there are some limitations to using this compound in laboratory experiments. This compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, this compound is not very stable in the presence of light and oxygen, making it difficult to use in experiments that require long-term storage.
Future Directions
The potential applications of 6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol are far-reaching and there are a number of future directions for research. One potential area of research is the development of more effective delivery systems for this compound. Currently, this compound is not very water-soluble, making it difficult to deliver in aqueous solutions. Developing more effective delivery systems could enable this compound to be used in a wider range of experimental settings. In addition, further research into the mechanism of action of this compound could lead to the development of novel therapeutic agents. Finally, research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases.
properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKOJWBPVPCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



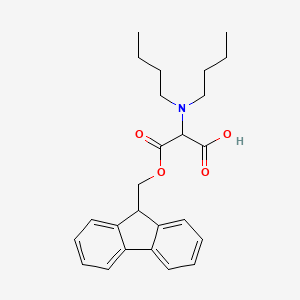
![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)
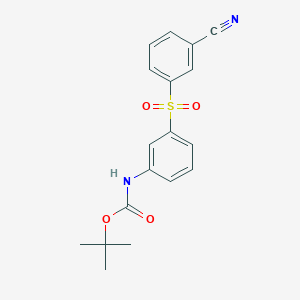


![(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485797.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1485798.png)
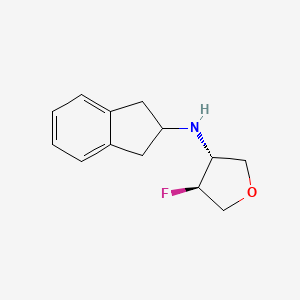
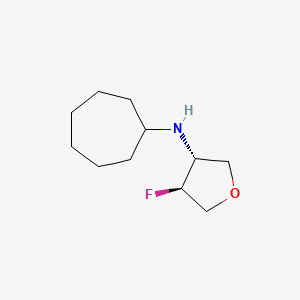
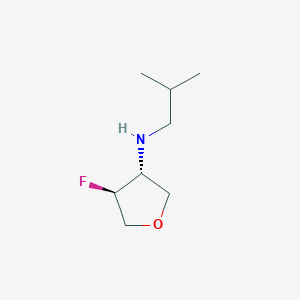

![(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485804.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485806.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)